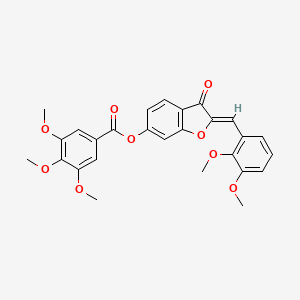

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Descripción

The compound “(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate” is a benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core. Key structural features include:

- Benzofuran backbone: A fused bicyclic system with a ketone group at the 3-position.

- Substituents:

- A (Z)-configured 2,3-dimethoxybenzylidene group at the 2-position.

- A 3,4,5-trimethoxybenzoate ester at the 6-position.

- Functional groups: Methoxy substituents enhance lipophilicity, while the ester group contributes to metabolic stability and solubility.

Propiedades

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-30-19-8-6-7-15(25(19)33-4)11-21-24(28)18-10-9-17(14-20(18)36-21)35-27(29)16-12-22(31-2)26(34-5)23(13-16)32-3/h6-14H,1-5H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJRJXDYWNWCBF-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the class of benzofurans. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core and multiple methoxy substituents that enhance its solubility and reactivity. The IUPAC name reflects its intricate structure:

| Property | Value |

|---|---|

| Molecular Formula | C23H25O7 |

| Molecular Weight | 425.45 g/mol |

| IUPAC Name | (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple methoxy groups is believed to contribute to free radical scavenging abilities. A study demonstrated that related benzofuran derivatives showed IC50 values in the micromolar range for DPPH radical scavenging assays.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, a derivative with a similar backbone was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest . The proposed mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in inflammatory processes or metabolic pathways. For example, related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways .

The biological activity of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate can be attributed to several mechanisms:

- Molecular Interactions : The compound may engage in π-π stacking interactions with aromatic residues in protein targets due to its aromatic structure.

- Hydrogen Bonding : Functional groups such as methoxy and carbonyl can form hydrogen bonds with amino acid side chains in enzymes or receptors.

- Modulation of Signaling Pathways : By inhibiting specific kinases or phosphatases involved in cellular signaling, the compound could alter cell survival and proliferation dynamics.

Study on Anticancer Activity

A notable study investigated the anticancer effects of benzofuran derivatives on breast cancer cells. The results indicated that a structurally similar compound reduced cell viability by inducing apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition Analysis

In another study focusing on enzyme inhibition, a related benzofuran derivative exhibited potent inhibition against COX enzymes with IC50 values significantly lower than traditional NSAIDs. This suggests that modifications in the benzofuran structure can enhance inhibitory potency against inflammatory mediators.

Aplicaciones Científicas De Investigación

Medicinal Applications

-

Antioxidant Activity

- Research indicates that compounds similar to (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

-

Anti-inflammatory Effects

- Studies have shown that benzofuran derivatives can inhibit inflammatory pathways. This compound may help in the management of inflammatory diseases by modulating cytokine production and reducing inflammation markers.

-

Anticancer Potential

- Preliminary studies suggest that this compound could have anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that promote cell survival and proliferation.

-

Neuroprotective Effects

- There is emerging evidence that certain benzofuran derivatives can protect neuronal cells from damage induced by neurotoxic agents. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various benzofuran derivatives, including (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that the compound inhibited the expression of pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests a potential therapeutic role for managing chronic inflammatory conditions.

Case Study 3: Anticancer Activity

Research conducted on cancer cell lines revealed that treatment with (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives led to a dose-dependent decrease in cell viability and increased apoptosis markers. This highlights its potential as an anticancer agent.

Summary of Findings

The diverse applications of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate span several fields including:

- Pharmacology : As a potential drug candidate for antioxidant and anti-inflammatory therapies.

- Cancer Research : As a lead compound for developing new anticancer drugs.

- Neuroscience : For its neuroprotective effects against degenerative diseases.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:

Notes:

- Methoxy Positioning : The 2,3-dimethoxy configuration in the target compound may optimize hydrogen bonding with biological targets compared to 2,4- or 2,4,5-substituted analogs.

- Benzodioxole vs. Methoxy : The benzodioxole group in introduces a fused oxygen-containing ring, which could improve binding affinity to enzymes requiring planar, aromatic substrates.

Research Findings and Implications

(a) Substituent Effects on Lipophilicity and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.